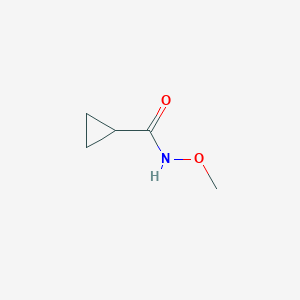

N-Methoxycyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-methoxycyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYSUUHOZBPLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733984 | |

| Record name | N-Methoxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93630-17-2 | |

| Record name | N-Methoxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxycyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methoxycyclopropanecarboxamide: A Technical Guide for the Modern Medicinal Chemist

Foreword: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Among the myriad of structural motifs available to the medicinal chemist, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention.[1][2][3] The inherent rigidity and unique electronic character of the cyclopropane ring can impart favorable characteristics to a drug candidate, including improved metabolic stability, refined binding affinity, and the ability to explore novel regions of chemical space.[1][3][4] This guide focuses on N-Methoxycyclopropanecarboxamide (CAS No. 93630-17-2), a molecule that synergistically combines the conformational constraint of a cyclopropane ring with the versatile reactivity of a Weinreb amide. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, properties, and potential applications as a valuable building block in medicinal chemistry.

Molecular Overview and Physicochemical Properties

This compound is a derivative of cyclopropanecarboxylic acid, belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[5][6] This functional group is particularly esteemed in organic synthesis for its ability to react with organometallic reagents to furnish ketones in a controlled manner, avoiding the over-addition that can plague more reactive acylating agents.[5]

| Property | Value | Source |

| CAS Number | 93630-17-2 | [7][8] |

| Molecular Formula | C5H9NO2 | N/A |

| Molecular Weight | 115.13 g/mol | N/A |

| Appearance | Expected to be a colorless solid or oil | General chemical knowledge |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., CH2Cl2, THF, EtOAc) | General chemical knowledge |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound from cyclopropanecarboxylic acid is an example of Weinreb amide formation. Several methods exist for this transformation, often involving the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.[5][9][10][11] The following protocol is a robust and scalable method adapted from established procedures for Weinreb amide synthesis.[5][10]

Experimental Protocol: Synthesis via Mixed Anhydride Formation

This procedure details the conversion of cyclopropanecarboxylic acid to this compound using methanesulfonyl chloride for in situ activation.

Materials:

-

Cyclopropanecarboxylic acid

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 equivalent). Dissolve the acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (3.0 equivalents) to the stirred solution.

-

Activation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form. Stir the mixture at 0 °C for 1 hour to facilitate the formation of the mixed anhydride.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture in one portion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of methanesulfonyl chloride with triethylamine generates a mixed anhydride of methanesulfonic acid, which is a highly effective activating agent for the carboxylic acid, facilitating nucleophilic attack by the amine.[10]

-

Running the initial activation at 0 °C controls the reactivity and minimizes potential side reactions.

-

The use of N,O-dimethylhydroxylamine hydrochloride requires a base (triethylamine) to liberate the free amine for the reaction.

-

The aqueous workup removes water-soluble byproducts, and the final purification by column chromatography ensures the isolation of the high-purity product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-OCH₃: A singlet around 3.7 ppm.[12]

-

-NCH₃: A singlet around 3.2 ppm.

-

Cyclopropane Protons: A complex multiplet system in the upfield region (approx. 0.8-1.8 ppm). The methine proton will be downfield relative to the methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl (C=O): A signal in the range of 170-175 ppm.

-

-OCH₃: A signal around 61 ppm.

-

-NCH₃: A signal around 32 ppm.

-

Cyclopropane Carbons: Signals in the upfield region (approx. 5-15 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorbance band around 1660-1680 cm⁻¹.

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

-

C-H Stretch (cyclopropane): Bands just above 3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 115.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the N-methoxy-N-methylamino group, and cleavage of the cyclopropane ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The incorporation of the cyclopropane motif is a well-established strategy in drug design for several reasons.[2][3][4]

Key Advantages of the Cyclopropane Moiety:

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[3][4]

-

Structural Rigidity: The constrained nature of the ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]

-

Bioisosterism: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, allowing for fine-tuning of steric and electronic properties.[2]

This compound can be used to introduce the cyclopropyl ketone functionality into a molecule, which can then serve as a handle for further chemical transformations or as a key pharmacophoric element.

Caption: Role of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the handling procedures for similar chemicals, the following precautions should be taken.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

Always consult the supplier's SDS before handling any chemical and perform a thorough risk assessment.

Conclusion and Future Outlook

This compound is a valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its ability to provide a stable yet reactive handle for the introduction of the cyclopropyl ketone motif makes it a powerful tool for the construction of novel molecular architectures. The strategic incorporation of the cyclopropane ring can lead to compounds with improved drug-like properties. As the demand for new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of specialized building blocks like this compound is set to increase. Further exploration of its utility in the synthesis of biologically active compounds is a promising avenue for future research.

References

- Current time information in Fresno County, US. (n.d.). Google.

-

An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. (2006). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (2003). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Europe PMC. Retrieved January 19, 2026, from [Link]

-

1476076-33-1,8-Bromo-N-methylquinoline-4-carboxamide. (n.d.). Chem-Space. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 93630-17-2|this compound|BLD Pharm [bldpharm.com]

- 8. 1476076-33-1,8-Bromo-N-methylquinoline-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methoxycyclopropanecarboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropane Motif

In the landscape of modern medicinal chemistry and agrochemical design, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique three-dimensional geometry offer a sophisticated tool for modulating a molecule's physicochemical and pharmacological properties. When incorporated into a lead compound, the cyclopropane scaffold can enhance metabolic stability, improve binding potency by enforcing a specific conformation, and provide novel intellectual property. This guide focuses on a specific, functionalized example: N-Methoxycyclopropanecarboxamide (C₅H₉NO₂), a molecule that combines the strategic advantages of the cyclopropane core with the versatile chemistry of a methoxyamide functional group. This document provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Characteristics

This compound is a small molecule featuring a central cyclopropane ring bonded to an N-methoxyamide group. This structure presents a unique electronic and steric profile for interaction with biological targets.

| Property | Value | Source / Notes |

| Molecular Formula | C₅H₉NO₂ | - |

| Molecular Weight | 115.13 g/mol | - |

| CAS Number | 311795-12-9 | - |

| Appearance | Data not available (likely a solid or oil) | Inferred from similar small molecules |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to have moderate polarity |

Synthesis and Mechanistic Rationale

The most direct and modern approach to synthesizing this compound involves the coupling of cyclopropanecarboxylic acid with O-methylhydroxylamine. This transformation is efficiently achieved using standard peptide coupling reagents, which are designed to facilitate amide bond formation while minimizing side reactions.

Core Reaction: Amide Coupling

The key to this synthesis is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for this purpose.

Caption: Mechanism of HATU-mediated amide coupling.

Causality in Experimental Design:

-

Choice of Coupling Reagent (HATU): HATU is selected for its high efficiency and mild reaction conditions. It rapidly converts the carboxylic acid into a highly reactive O-acylisouronium ester, which is much more susceptible to nucleophilic attack than the free acid. This minimizes the risk of side reactions and often leads to high yields.[1]

-

Role of the Base (DIPEA): A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial. Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction, maintaining a favorable reaction environment. A non-nucleophilic base is chosen to prevent it from competing with O-methylhydroxylamine as the nucleophile.[2]

-

Solvent Selection (DMF): Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, effectively dissolving the reactants and intermediates without interfering with the reaction mechanism.[1][2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating workflow designed for high-purity synthesis in a research setting.

Caption: Step-by-step experimental workflow for synthesis and purification.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclopropanecarboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Addition of Amine: Add O-methylhydroxylamine hydrochloride (1.0 eq) to the solution. Note: If starting with the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.

-

Coupling Reagent Addition: Add HATU (1.1 eq) to the reaction mixture.

-

Base Addition: Slowly add DIPEA (2.0 eq, or 3.0 eq if using the HCl salt of the amine) dropwise to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.[2]

-

Workup - Quenching: Once complete, pour the reaction mixture into water to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt byproduct from HATU) and then with brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not widely published, its structural components suggest several promising avenues for research.

-

Agrochemical Development: Cyclopropanecarboxamides are a known class of fungicides.[2] These compounds often function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. The unique scaffold of this compound makes it a candidate for screening against various plant pathogens.[3]

-

Antibacterial and Antimycobacterial Agents: The amide linkage is a cornerstone of many bioactive molecules. Research into related N-alkoxyphenyl and carboxamide structures has demonstrated activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5] This suggests that this compound could serve as a scaffold for developing new anti-infective agents.

-

Oncology Research: The O-methylhydroxylamine (methoxyamine) portion of the molecule is of significant interest. Methoxyamine itself is known to be an inhibitor of the base excision repair (BER) pathway in DNA.[3] By binding to apurinic/apyrimidinic (AP) sites in damaged DNA, it can prevent cancer cells from repairing themselves, thereby potentiating the effects of DNA-damaging chemotherapy agents. Exploring whether this compound retains or modifies this activity is a compelling direction for cancer research.

Safety, Handling, and Storage

-

Hazard Assessment:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard laboratory coat is required.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[7]

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Conclusion and Future Directions

This compound represents a confluence of two structurally important motifs in modern chemical research: the rigid, conformation-guiding cyclopropane ring and the biologically relevant methoxyamide group. While its specific properties are yet to be fully characterized in public literature, the synthetic pathways are well-established and robust. Its potential as a scaffold in agrochemical, anti-infective, and oncological research is significant and warrants further investigation. Future research should focus on the detailed biological evaluation of this molecule and its derivatives to unlock their full therapeutic or commercial potential.

References

-

hubergroup Deutschland GmbH. (2022). Safety data sheet. [Link]

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET. [Link]

- Google Patents. (2016).

-

ResearchGate. (2018). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. [Link]

-

Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]

- Google Patents. (1988). EP0264457A1 - Process for preparing optically active cyclopropanecarboxylic acids.

-

Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

-

MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]

-

Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. National Institutes of Health. [Link]

-

The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

Sources

- 1. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. afgsci.com [afgsci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methoxycyclopropanecarboxamide

This guide provides a comprehensive overview of the expected spectroscopic data for N-methoxycyclopropanecarboxamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

This compound is a small molecule featuring a strained cyclopropyl ring directly attached to a carboxamide functionality, which is further substituted with a methoxy group on the nitrogen atom. This unique combination of a cyclopropyl ring, an amide, and an N-O bond gives rise to a distinct spectroscopic fingerprint. Understanding the electronic and steric properties of these functional groups is paramount to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl protons and the methoxy protons. Due to the rigidity of the cyclopropane ring, the methylene protons are diastereotopic and will exhibit complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Cyclopropyl CH | ~1.5 - 2.0 | Multiplet | - | 1H |

| Cyclopropyl CH₂ (cis) | ~0.8 - 1.2 | Multiplet | - | 2H |

| Cyclopropyl CH₂ (trans) | ~0.6 - 1.0 | Multiplet | - | 2H |

| Methoxy CH₃ | ~3.8 - 4.0 | Singlet | N/A | 3H |

Expertise & Experience: The chemical shifts of cyclopropyl protons are characteristically upfield due to the ring's shielding anisotropic effect.[1] The methoxy group attached to the nitrogen will be deshielded compared to a typical methoxy group on a carbon, hence its downfield shift. The lack of an N-H proton means we will not see a broad singlet typical for amides.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 - 175 |

| Methoxy (O-CH₃) | ~60 - 65 |

| Cyclopropyl CH | ~15 - 25 |

| Cyclopropyl CH₂ | ~5 - 15 |

Expertise & Experience: The carbonyl carbon of the amide will be the most downfield signal.[2] The cyclopropyl carbons are significantly shielded and appear in the upfield region of the spectrum.[3][4] The exact shift will be influenced by the electronegativity of the attached amide group.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use an acquisition time of at least 2 seconds and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-220 ppm.

-

Use a longer acquisition time (~1-2 seconds) and a relaxation delay of 2 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Trustworthiness: This protocol ensures a high-quality, reproducible dataset. The choice of a high-field instrument enhances spectral dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound will be dominated by the amide carbonyl stretch.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Cyclopropyl) | ~3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | ~3000 - 2850 | Medium |

| C=O Stretch (Amide) | ~1680 - 1650 | Strong |

| N-O Stretch | ~1000 - 900 | Medium-Strong |

| C-N Stretch | ~1400 - 1300 | Medium |

Expertise & Experience: The most prominent peak will be the strong C=O stretch of the amide.[5] Its position is influenced by the electronic effects of the N-methoxy group. The C-H stretches of the cyclopropyl group will appear at a slightly higher wavenumber than typical sp³ C-H stretches due to the increased s-character of the C-H bonds.[6][7][8]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The spectral resolution should be set to 4 cm⁻¹.[9]

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness: ATR-FTIR is a rapid and reliable method that requires minimal sample preparation, reducing the chances of contamination or sample loss.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Weight: 115.13 g/mol

-

Molecular Ion (M⁺•): m/z = 115

-

High-Resolution MS (HRMS): Calculated for C₅H₉NO₂ [M+H]⁺: 116.0706

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Comments |

| 84 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 69 | [C₄H₅O]⁺ | Cleavage of the cyclopropane ring and loss of CH₂N. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation. |

Expertise & Experience: In electron ionization (EI) MS, the molecular ion peak may be observed. A common fragmentation pathway for N-alkoxy amides is the cleavage of the N-O bond. The strained cyclopropane ring can also undergo ring-opening upon ionization.

Caption: A potential fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preferentially observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For high-resolution data, an Orbitrap or FT-ICR instrument is recommended.[10]

-

Data Dependent Acquisition (DDA): For LC-MS/MS, a DDA method can be employed where the most abundant precursor ions in a full scan are automatically selected for fragmentation.[11]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Trustworthiness: The choice of ionization technique is critical. ESI is excellent for confirming the molecular weight with minimal fragmentation, while EI provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. The predicted data and protocols in this guide offer a robust framework for researchers to acquire and interpret high-quality spectroscopic information for this and structurally related molecules.

References

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0209368).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0323762).

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- (n.d.). Infrared (IR) Spectroscopy.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0163579).

- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.

- (n.d.). Table of Characteristic IR Absorptions.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- ChemRxiv. (n.d.). Evaluation of Data Dependent MS/MS Acquisition Parameters for Non-targeted Metabolomics and Molecular Networking of Environmental.

- (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.

- WebSpectra. (n.d.). Introduction to IR Spectra - Problems in NMR and IR Spectroscopy.

- (2016, November 23). IR Spectroscopy: A Quick Primer On Interpreting Spectra.

- MDPI. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes.

- YouTube. (2023, March 20). Native Mass Spectrometry for Structural Biology.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 9. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to N-Methoxy-N-methylcyclopropanecarboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylcyclopropanecarboxamide, a notable member of the Weinreb amide family, stands at the intersection of robust synthetic utility and burgeoning biomedical potential. The incorporation of the sterically constrained, three-membered cyclopropane ring imparts unique conformational rigidity and metabolic stability, making it a desirable motif in medicinal chemistry.[1] This guide offers a comprehensive overview of the physical and chemical properties of N-Methoxy-N-methylcyclopropanecarboxamide, detailed synthetic protocols, and an exploration of its significance in contemporary drug discovery.

Molecular Structure and Properties

N-Methoxy-N-methylcyclopropanecarboxamide (CAS No. 147356-78-3) possesses a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .[2] Its structure features a cyclopropane ring directly attached to the carbonyl carbon of a Weinreb amide. This arrangement provides a stable yet reactive handle for a variety of chemical transformations.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | |

| Molecular Weight | 129.16 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 151.5 ± 23.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Ambient or Refrigerator |

Chemical Properties and Reactivity

The chemical behavior of N-Methoxy-N-methylcyclopropanecarboxamide is largely dictated by the Weinreb amide functionality. This group is renowned for its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to furnish ketones in a controlled manner, preventing over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.

The cyclopropane ring, while generally stable, can participate in ring-opening reactions under specific conditions, although this is less common than reactions at the amide. The electron-withdrawing nature of the carboxamide group can influence the reactivity of the cyclopropyl protons.

Synthesis of N-Methoxy-N-methylcyclopropanecarboxamide

The synthesis of N-Methoxy-N-methylcyclopropanecarboxamide is typically achieved through the acylation of N,O-dimethylhydroxylamine hydrochloride with cyclopropanecarbonyl chloride. This method is straightforward and generally provides good yields.

Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

This protocol is adapted from a standard procedure for the formation of Weinreb amides.[4]

Materials:

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Cyclopropanecarbonyl chloride

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Saturated sodium bicarbonate solution

-

1.0 N Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of dichloromethane (60 mL) containing N,O-dimethylhydroxylamine hydrochloride (10.0 g, 95.69 mmol, 1.0 eq.) and triethylamine (19.36 g, 191.6 mmol, 2.0 eq.), stir the reaction mixture at 0 °C for 30 minutes.[4]

-

Slowly add cyclopropanecarbonyl chloride (a slight molar excess) to the reaction mixture at 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.[4]

-

Upon completion of the reaction, wash the organic layer sequentially with water, brine, saturated sodium bicarbonate solution, and 1.0 N hydrochloric acid.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by column chromatography to afford N-methoxy-N-methylcyclopropane carboxamide.[4]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of N-Methoxy-N-methylcyclopropanecarboxamide.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Methoxy-N-methylcyclopropanecarboxamide is expected to show distinct signals for the methoxy, N-methyl, and cyclopropyl protons. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals may be observed at room temperature.

-

Expected Chemical Shifts (δ, ppm):

-

~3.7 ppm (s, 3H): O-CH₃ protons.

-

~3.2 ppm (s, 3H): N-CH₃ protons.

-

~1.7-1.9 ppm (m, 1H): Cyclopropyl CH proton.

-

~0.8-1.0 ppm (m, 4H): Cyclopropyl CH₂ protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~173 ppm: Carbonyl carbon (C=O).

-

~61 ppm: O-CH₃ carbon.

-

~33 ppm: N-CH₃ carbon.

-

~12 ppm: Cyclopropyl CH carbon.

-

~8 ppm: Cyclopropyl CH₂ carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~2940-3010 cm⁻¹: C-H stretching of the cyclopropyl and methyl groups.

-

~1660 cm⁻¹: Strong C=O stretching of the amide.

-

~1400-1460 cm⁻¹: C-H bending.

-

~1000-1200 cm⁻¹: C-N stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (m/z):

-

129.08: [M]⁺ corresponding to the molecular weight.

-

Fragmentation would likely involve the loss of methoxy, methyl, and carbonyl groups.

-

Safety and Handling

N-Methoxy-N-methylcyclopropanecarboxamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.[7][8]

Applications in Drug Discovery

The cyclopropane ring is a valuable structural motif in drug design due to its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1] Cyclopropane-containing compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.

N-Methoxy-N-methylcyclopropanecarboxamide, as a Weinreb amide, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce a cyclopropyl ketone moiety via reaction with organometallic reagents opens up avenues for the creation of novel chemical entities for screening in various disease models.

Conclusion

N-Methoxy-N-methylcyclopropanecarboxamide is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive Weinreb amide and a metabolically stable cyclopropane ring makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.

References

-

Synthonix Corporation. N-methoxy-N-methylcyclopropanecarboxamide. [Link]

-

ChemBK. Cyclopropanecarboxamide, N-methoxy-N-methyl-. [Link]

-

Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

PubChem. N-methoxy-N-methylcyclohexanecarboxamide. [Link]

-

PubChem. N-Methoxy-N-methylcinnamamide. [Link]

-

PubChem. N-Methoxy-N-methyl-3-cyclopentenecarboxamide. [Link]

-

PubChemLite. N-methoxy-n-methylcyclopropanecarboxamide (C6H11NO2). [Link]

-

Sphaera Pharma. The Strategic Advantage of Cyclopropane Motifs in Chemical Product Development. [Link]

-

Chemsrc. N-Methoxy-N-methylcyclohexanecarboxamide. [Link]

-

NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

-

Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra of Products. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-methoxypropane. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. cas 147356-78-3|| where to buy N-Methoxy-N-methylcyclopropanecarboxamide [chemenu.com]

- 4. N-METHOXY-N-METHYLCYCLOPROPANECARBOXAMIDE | 147356-78-3 [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. labsolu.ca [labsolu.ca]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Purity and Stability Analysis of N-Methoxycyclopropanecarboxamide

Introduction: The Significance of N-Methoxycyclopropanecarboxamide in Modern Drug Development

This compound is a molecule of growing interest within the pharmaceutical landscape. Its unique structural motif, combining a strained cyclopropyl ring with an N-methoxyamide functional group, presents a compelling scaffold for the design of novel therapeutic agents. The cyclopropyl group often imparts metabolic stability and conformational rigidity, while the N-methoxyamide can serve as a bioisostere for esters or carboxylic acids, potentially improving pharmacokinetic properties. As with any active pharmaceutical ingredient (API), a thorough understanding and rigorous control of its purity and stability are paramount to ensure safety and efficacy.

This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish robust analytical methodologies for this compound. We will delve into the core principles of purity analysis, detailing the development of stability-indicating methods, and explore the intrinsic stability of the molecule through forced degradation studies. The causality behind experimental choices will be explained, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.

Part 1: Purity Analysis - Characterizing the Profile of this compound

The purity of an API is a critical quality attribute. Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. A well-designed purity method should be able to separate and quantify the API from all potential impurities.

Understanding Potential Impurities from Synthesis

A likely synthetic route to this compound involves the reaction of cyclopropanecarbonyl chloride with methoxyamine.[1] This straightforward synthesis can, however, introduce several potential impurities:

-

Starting Materials: Unreacted cyclopropanecarbonyl chloride and methoxyamine.

-

By-products: Self-condensation products or other side-reactions.

-

Reagent-related Impurities: Impurities present in the starting materials or reagents used in the synthesis.

Diagram: Synthesis and Potential Impurities

Caption: Synthetic route and potential process-related impurities.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules like this compound. The development of a stability-indicating HPLC method is crucial, meaning the method must be able to separate the API from its degradation products and process-related impurities.[2][3][4][5]

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column is a good starting point due to the non-polar nature of the cyclopropyl group. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is suitable for initial development.

-

Mobile Phase Selection:

-

A gradient elution with acetonitrile and water is recommended to ensure the elution of both polar and non-polar impurities.

-

An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, is often beneficial for peak shape of amide-containing compounds by suppressing the ionization of any free silanol groups on the silica-based column packing.[6]

-

-

Detection: UV detection is appropriate. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a dilute solution of this compound.

-

Method Optimization:

-

Inject a mixture of the API and expected impurities (if available) or a stressed sample (see Part 2) to evaluate the separation.

-

Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution (>1.5) between all peaks.

-

A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

-

Table 1: Example HPLC Method Parameters

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10% B to 90% B over 20 min | To elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at λmax | For optimal sensitivity. |

| Injection Vol. | 10 µL | Standard injection volume. |

Structural Elucidation and Purity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification of the API and its impurities.[7]

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the methoxy group (a singlet around 3.5-4.0 ppm), the amide proton (a broad singlet), and the cyclopropyl protons (complex multiplets in the upfield region, typically 0.5-1.5 ppm).[8][9] The integration of these signals can be used to confirm the relative number of protons and assess purity against known standards.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-175 ppm), the methoxy carbon (around 50-60 ppm), and the carbons of the cyclopropyl ring (in the upfield region).

-

2D NMR (COSY, HSQC, HMBC): These techniques can be employed to confirm the connectivity of the molecule and to fully characterize the structure of any unknown impurities that are isolated.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative molar quantities of the API and any observed impurities. Compare chemical shifts with those of reference standards or with predicted values.

Part 2: Stability Analysis - Unveiling the Degradation Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to accelerate the degradation process and identify potential degradation products and pathways.[2]

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method is truly stability-indicating and to generate a sufficient quantity of degradants for identification.

Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC. The primary expected degradation product is cyclopropanecarboxylic acid and methoxyamine hydrochloride.

-

Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat at 60°C. Monitor the degradation as described for acid hydrolysis. The expected degradation products are the sodium salt of cyclopropanecarboxylic acid and methoxyamine.

-

Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide at room temperature. Protect from light. Analyze at various time points. The strained cyclopropyl ring and the amide functionality could be susceptible to oxidation, potentially leading to ring-opened products or N-oxide formation.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period (e.g., 1-2 weeks). Analyze for the appearance of degradation products.

-

Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines (a specified overall illumination and UV exposure). Analyze for degradation.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Stress Condition | Typical Conditions | Potential Degradation Pathway | Expected Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the amide bond | Cyclopropanecarboxylic acid, Methoxyamine |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Cleavage of the amide bond | Cyclopropanecarboxylate salt, Methoxyamine |

| Oxidation | 3% H₂O₂, Room Temp. | Oxidation of the amide or cyclopropyl ring | Ring-opened products, N-oxides |

| Thermal | 80°C, solid state | Decomposition | To be determined experimentally |

| Photolytic | ICH Q1B light exposure | Photochemical reactions | To be determined experimentally |

Long-Term Stability Studies

Once a stable formulation and packaging are developed, long-term stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance and a shelf-life for the drug product.

Experimental Protocol: Long-Term Stability

-

Storage Conditions: Store the API in the proposed container closure system under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method for assay and purity. Also, perform other relevant tests such as appearance, water content, etc.

Conclusion: A Pathway to Robust Quality Control

This guide has outlined a comprehensive strategy for the purity and stability analysis of this compound. By understanding the potential synthetic impurities and leveraging powerful analytical techniques like HPLC and NMR, a robust purity profile can be established. Furthermore, a systematic approach to forced degradation and long-term stability studies will unveil the intrinsic stability of the molecule and ensure that the analytical methods are truly stability-indicating. Adherence to these principles will provide the necessary scientific foundation to ensure the quality, safety, and efficacy of new drug candidates based on this promising molecular scaffold.

References

-

PubChem. (n.d.). Cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Cyclopropanecarboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Institutes of Health. (2025). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxamide, N-propyl-N-pentyl-. Retrieved from [Link]

- Paghadar, C., & Vadia, N. H. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 10, S369-S376.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Paghadar, C., & Vadia, N. H. (2015). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.

-

MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

-

Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of reaction products from the cyclopropanation process. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

- Google Patents. (n.d.). EP0783480B1 - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

ResearchGate. (n.d.). Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

-

MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

-

National Institutes of Health. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

Sources

- 1. 环丙甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. saudijournals.com [saudijournals.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Separation of Cyclopropanecarboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CYCLOPROPANECARBOXAMIDE(6228-73-5) 1H NMR spectrum [chemicalbook.com]

- 9. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

The Cyclopropane Ring: A Small Moiety with a Large Impact on Drug Discovery

An In-depth Technical Guide on the Discovery, Significance, and Application of Cyclopropane-Containing Carboxamides in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the vast arsenal of chemical motifs, the seemingly simple cyclopropane ring has emerged as a powerhouse in medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, conformational rigidity, and metabolic stability have made it a favored building block in the design of modern therapeutics.[4][5][6] This guide delves into the discovery and history of a key class of these compounds, cyclopropanecarboxamides, providing insights into their synthesis, biological activities, and the profound impact they have had on drug development.

While a specific compound by the name "N-Methoxycyclopropanecarboxamide" is not prominently documented in scientific literature, an exploration of the broader class of cyclopropanecarboxamide derivatives reveals a rich history and a significant role in the pharmaceutical landscape.

The Allure of the Cyclopropane Ring in Medicinal Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, possesses a unique set of properties that make it highly attractive for drug design.[2] The inherent ring strain results in bent carbon-carbon bonds with increased p-character, bestowing upon it electronic properties somewhat akin to a carbon-carbon double bond.[6] This feature can lead to unique interactions with biological targets.

From a structural standpoint, the rigidity of the cyclopropane ring is a key asset. By incorporating this moiety, medicinal chemists can lock a molecule into a specific bioactive conformation, which can enhance its binding affinity and selectivity for a particular receptor or enzyme.[2][5] This conformational constraint can also contribute to a more favorable entropic profile upon binding to a target protein.[6]

Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains.[5][6] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life and reduced plasma clearance, ultimately contributing to more convenient dosing regimens for patients.[6]

Key Advantages of Incorporating a Cyclopropane Ring:

| Feature | Consequence in Drug Design |

| Unique Electronic Properties | Can lead to novel binding interactions with biological targets.[6] |

| Conformational Rigidity | Locks the molecule in a bioactive conformation, enhancing potency and selectivity.[2][5] |

| Metabolic Stability | Increases resistance to enzymatic degradation, improving pharmacokinetic profile.[5][6] |

| Three-Dimensionality | Provides inherent three-dimensionality to molecules, which is beneficial for target binding.[4] |

Historical Perspective and Key Discoveries

The journey of cyclopropane-containing compounds in medicine is marked by several key discoveries that highlighted their therapeutic potential. While early uses of cyclopropane itself were as an anesthetic, its incorporation into more complex drug molecules has led to breakthroughs in various therapeutic areas.

A significant number of FDA-approved drugs and clinical candidates feature the cyclopropane ring, underscoring its importance in modern drug discovery.[7][8] These compounds span a wide range of applications, including antiviral, anticancer, and cardiovascular therapies.

Notable Examples of Cyclopropane-Containing Drugs:

| Drug | Therapeutic Area | Role of the Cyclopropane Ring |

| Ticagrelor | Antiplatelet | The cyclopropyl group is a key part of the pharmacophore, contributing to its binding to the P2Y12 receptor. |

| Grazoprevir | Hepatitis C | The cyclopropanecarboxamide moiety is crucial for its activity as a protease inhibitor. |

| Letermovir | Antiviral (CMV) | The cyclopropane ring provides structural rigidity and contributes to the compound's potency. |

| Crizotinib | Anticancer (ALK inhibitor) | The cyclopropyl group enhances metabolic stability and contributes to the overall conformation. |

Synthesis of Cyclopropanecarboxamides: Enabling Discovery

The widespread application of cyclopropanecarboxamides in drug discovery has been made possible by the development of robust and efficient synthetic methodologies. Several classic and modern chemical reactions are employed to construct the cyclopropane ring and subsequently elaborate it into the desired carboxamide.

Simmons-Smith Reaction

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is particularly useful for the cyclopropanation of alkenes.

Caption: General schematic of the Simmons-Smith reaction for cyclopropane synthesis.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds, using sulfur ylides.[7] This method is valued for its stereoselectivity.

Caption: The Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones.

Intramolecular Cyclization

Intramolecular nucleophilic substitution reactions are also a common strategy to form the cyclopropane ring. For instance, a γ-halo nitrile can undergo intramolecular cyclization to form a cyanocyclopropane, which can then be hydrolyzed to the corresponding carboxamide.[9]

Experimental Protocol: Synthesis of 1-phenylcyclopropanecarboxamide

A representative protocol for the synthesis of a cyclopropanecarboxamide derivative is the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane.[9]

-

Cyclopropanation: To a solution of the substituted 2-phenylacetonitrile in a suitable solvent (e.g., water), add a base such as sodium hydroxide.[9]

-

Add 1,2-dibromoethane to the reaction mixture.

-

Stir the reaction at an appropriate temperature until completion, monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Extract the product, 1-phenylcyclopropanenitrile, with an organic solvent and purify.

-

Hydrolysis: Treat the purified 1-phenylcyclopropanenitrile with a strong acid, such as concentrated hydrochloric acid, and heat to reflux to hydrolyze the nitrile to the carboxylic acid.[9]

-

Amidation: The resulting 1-phenylcyclopropanecarboxylic acid can then be converted to the desired carboxamide through standard amide coupling reactions (e.g., using a coupling agent like DCC or EDC, or by conversion to the acid chloride followed by reaction with the desired amine).

The Role of the N-Methoxy Amide Moiety

While the initial query mentioned "this compound," the "N-methoxy" modification of amides, more commonly known as a Weinreb amide (N-methoxy-N-methyl amide), plays a significant role in organic synthesis. These functional groups are valuable because they are stable to many nucleophilic reagents but can be readily converted to ketones or aldehydes.

The synthesis of N-methoxy-N-methyl-β-enaminoketoesters has been explored, showcasing the utility of Weinreb amides in constructing complex heterocyclic compounds.[10] In the context of drug discovery, the ability to introduce an N-methoxy group can provide a handle for further chemical modifications or influence the electronic properties and conformation of the amide bond. The electrochemical synthesis of methoxy-NNO-azoxy compounds also highlights the reactivity and utility of N-methoxy nitrogen compounds in forming new nitrogen-nitrogen bonds.[11]

Future Directions and Conclusion

The cyclopropane ring continues to be a valuable and versatile tool in the medicinal chemist's toolbox.[2] Its ability to impart favorable properties such as enhanced metabolic stability, increased potency, and conformational rigidity ensures its continued prevalence in drug design.[4][6] The ongoing development of novel synthetic methods for the construction and functionalization of cyclopropane rings will undoubtedly lead to the discovery of new and improved therapeutics.

While the specific molecule "this compound" may not have a documented history, the principles of incorporating cyclopropane rings and modifying amide functionalities are central to modern drug discovery. The rich and diverse biological activities of cyclopropane derivatives, from enzyme inhibition to antiviral and anticancer effects, highlight the power of this small ring in addressing complex medical challenges.[1][3] As researchers continue to explore the vast chemical space of cyclopropane-containing compounds, the legacy of this humble three-membered ring in medicine is set to grow even larger.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Source Not Available].

- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed.

- Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.

- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry.

- Cyclopropane compound.

- Cyclopropane Derivatives and their Diverse Biological Activities.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Source Not Available].

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- CYCLOPROPANE DERIVATIVES, PHARMACEUTICAL PREPARATIONS CONTAINING THEM AND METHOD FOR THE PRODUCTION THEREOF.

- Optically-active cyclopropane hydrazide compound, and preparation method and application thereof.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Cyclopropane Compounds.

- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.

- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.

- Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to N-Methoxycyclopropanecarboxamide: A Versatile Scaffold for Modern Drug Discovery

®

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. N-Methoxycyclopropanecarboxamide, a structurally distinct entity, is emerging as a compelling building block for the synthesis of next-generation therapeutics. This guide provides an in-depth technical analysis of this compound, moving beyond its identity as a mere chemical intermediate to explore its strategic potential in drug discovery. We will dissect the molecule's constituent parts—the cyclopropane ring and the N-methoxyamide (Weinreb amide) functionality—to reveal the mechanistic basis for its utility. This document will serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this promising scaffold in their research endeavors.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

The drug discovery pipeline is in constant need of innovation, particularly at the level of molecular architecture. The properties of a therapeutic agent—its potency, selectivity, metabolic stability, and pharmacokinetic profile—are intrinsically linked to its three-dimensional structure. This compound (CAS No. 147356-78-3) presents a unique combination of two highly valuable functionalities in a single, compact molecule: the conformationally constrained cyclopropane ring and the synthetically versatile N-methoxyamide, also known as a Weinreb amide.

While not a therapeutic agent in its own right, this compound's true value lies in its potential as a starting material for creating diverse libraries of complex molecules. This guide will illuminate the strategic advantages conferred by each of its structural components and provide a forward-looking perspective on its application in constructing novel chemical entities for a range of therapeutic targets.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential for its effective application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 147356-78-3 |

| Boiling Point (Predicted) | 151.5 ± 23.0 °C |

| Density (Predicted) | 1.126 ± 0.06 g/cm³[1] |

| LogP (Predicted) | 0.41620[1] |

| Storage Temperature | 2-8°C[1] |

The Cyclopropane Motif: A Privileged Structure in Medicinal Chemistry

The cyclopropane ring is a recurring motif in a multitude of successful therapeutic agents. Its prevalence is not coincidental; this small, rigid ring system imparts a range of desirable properties to a parent molecule.

Bioisosteric Replacement and Metabolic Stability